molecular formula C13H9ClN2S B2428673 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile CAS No. 94639-14-2

4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2428673
CAS No.: 94639-14-2
M. Wt: 260.74
InChI Key: NXHWGOUFJACXFA-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, a methyl group, a sulfanylidene group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyridine derivative. This intermediate is then subjected to further reactions to introduce the sulfanylidene and carbonitrile groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
  • 4-(4-chlorophenyl)-6-methyl-2-imino-1,2-dihydropyridine-3-carbonitrile

Uniqueness

4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-6-11(12(7-15)13(17)16-8)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHWGOUFJACXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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